Dimethyltin diacetate

Description

BenchChem offers high-quality Dimethyltin diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyltin diacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13293-57-7 |

|---|---|

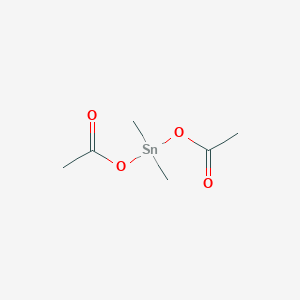

Molecular Formula |

C6H12O4Sn |

Molecular Weight |

266.87 g/mol |

IUPAC Name |

[acetyloxy(dimethyl)stannyl] acetate |

InChI |

InChI=1S/2C2H4O2.2CH3.Sn/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H3;/q;;;;+2/p-2 |

InChI Key |

SDTDHTCWRNVNAJ-UHFFFAOYSA-L |

SMILES |

CC(=O)O[Sn](C)(C)OC(=O)C |

Canonical SMILES |

CC(=O)O[Sn](C)(C)OC(=O)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Catalytic Activity in Urethane Formation

DMTD acts as a catalyst in urethane synthesis by facilitating the reaction between isocyanates and alcohols. Computational studies (B3LYP-D3 level DFT) reveal a two-step mechanism:

-

Step 1 : Formation of an alkoxide complex via alcohol coordination to the tin center.

-

Step 2 : N-coordination of the isocyanate to the alkoxide complex, followed by nucleophilic attack to form urethane and regenerate the catalyst .

Key Thermodynamic Data (Gas Phase)

| Reaction Step | ΔH (kJ/mol) | ΔG (kJ/mol) |

|---|---|---|

| Alcohol coordination (pre-complex) | -34.7 | -10.3 |

| Transition state (TS1) | +78.2 | +92.5 |

| Alkoxide complex (post-complex) | -45.6 | -21.8 |

Aliphatic isocyanates exhibit higher sensitivity to ligand effects in non-polar solvents compared to aromatic isocyanates due to differences in transition-state stabilization .

Hydrolysis and Ligand Exchange

DMTD undergoes hydrolysis under acidic conditions, releasing acetic acid and forming dimethyltin chloride (DMTC) or mixed-ligand intermediates:

Hydrolysis Products (In Vitro Studies)

| Condition (pH, Temp.) | Major Product | Yield |

|---|---|---|

| 0.1 M HCl, 37°C, 4 hours | DMTC + 2-Ethylhexyl mercaptoacetate | ~100% conversion |

| pH 1.2, 37°C, 72 hours | Mono-chloro ester (partial) | ≤29% |

The stability of DMTD in neutral or alkaline conditions (half-life >1 year at 25°C) contrasts with rapid hydrolysis in gastric environments .

Role as a PVC Thermal Stabilizer

DMTD mitigates PVC degradation through:

-

HCl Scavenging : Forms stable complexes with liberated HCl, preventing autocatalytic degradation.

-

Radical Termination : Tin’s Lewis acidity quenches free radicals via electron transfer.

-

Cross-Linking : Enhances polymer stability through Sn-O-Sn bridges .

Stabilization Efficiency

| Additive | PVC Degradation Delay (min) | Residual HCl (ppm) |

|---|---|---|

| DMTD (1.5 wt%) | 45 | 120 |

| Without stabilizer | 10 | 480 |

Synergistic effects with metal soaps (e.g., calcium stearate) further improve performance .

Ligand Substitution Reactions

DMTD participates in ligand exchange with thiols or thioacids, forming derivatives like dimethyltin bis(mercaptoacetate):

These reactions are critical in synthesizing organotin stabilizers for PVC, where mercaptoacetate ligands enhance thermal stability .

13C^{13}\text{C}13C NMR Data (Benzene-D6_66)

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Sn-CH | 8.2 | Methyl (tin-bound) |

| OAc-CH | 21.5 | Acetate methyl |

| OAc-COO | 178.9 | Carboxylate carbonyl |

The NMR data confirm the bidentate coordination of acetate ligands to the tin center .

Comparative Catalytic Activity

In esterification reactions, dimethyltin compounds exhibit varying efficiencies:

| Catalyst | Relative Rate (vs. Dibutyltin Oxide) |

|---|---|

| Dimethyltin oxide | 2.0x |

| Dimethyltin diacetate | 1.8x (estimated) |

| Butylstannoic acid | 1.0x |

The higher activity of dimethyltin derivatives is attributed to reduced steric hindrance and enhanced Lewis acidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.